
Ethyl 3-aminocrotonate
Overview
Description
Ethyl 3-aminocrotonate is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a versatile intermediate in organic synthesis, characterized by the presence of an amino group and an ester functional group. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-aminocrotonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry and Pharmaceutical Applications
Ethyl 3-aminocrotonate serves as a critical intermediate in the synthesis of calcium channel blockers. These compounds are essential in treating hypertension and other cardiovascular conditions. Notable examples include:
- Nisoladipine
- Benidipine
- Nicardipine
- Felodipine
These medications function by inhibiting calcium ions from entering cells of the heart and blood vessel walls, which helps to lower blood pressure and reduce cardiac workload .
Table 1: Calcium Channel Blockers Derived from this compound
Calcium Channel Blocker | Mechanism of Action | Clinical Use |
---|---|---|
Nisoladipine | Blocks calcium entry into cells | Hypertension |
Benidipine | Inhibits calcium influx | Hypertension |
Nicardipine | Relaxes vascular smooth muscle | Angina, Hypertension |
Felodipine | Prevents calcium-mediated contraction | Hypertension |
Reaction Conditions
A study highlighted that the optimal conditions for synthesizing this compound include:
- Solvent : Methanol
- Temperature : Room temperature
- Reaction Time : Approximately 20 hours
- Molar Ratio : Ammonium acetate to ethyl acetoacetate should be around 3:1 for maximum yield .
Table 2: Yield Optimization Based on Reaction Time
Reaction Time (hours) | Yield (%) |
---|---|
14 | 47.8 |
20 | 92.0 |
22 | 74.9 |
This data indicates a peak yield at around 20 hours, after which the formation of by-products begins to decrease overall yield .
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various synthetic pathways leading to biologically active compounds. For instance, studies have explored its role in synthesizing aminovinylsuccinimide derivatives, which have shown promise in medicinal applications .
Case Study: Synthesis of Aminovinylsuccinimide
In a significant study published in The Journal of Organic Chemistry, researchers utilized this compound as a precursor to synthesize aminovinylsuccinimide. This compound exhibited notable cytotoxic activity against certain cancer cell lines, indicating potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of ethyl 3-aminocrotonate involves its ability to participate in nucleophilic addition and substitution reactions. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to form new carbon-nitrogen bonds, which are crucial in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
- Methyl 3-aminocrotonate
- Isopropyl 3-aminocrotonate
- Ethyl 3-aminobutyrate
Comparison: this compound is unique due to its specific combination of an amino group and an ester functional group, which provides a balance of reactivity and stability. Compared to mthis compound, it has a slightly higher molecular weight and different solubility properties. Isopropyl 3-aminocrotonate, on the other hand, has a bulkier isopropyl group, which can influence its steric interactions in chemical reactions .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in both research and industrial settings.
Biological Activity
Ethyl 3-aminocrotonate (CAS No. 626-34-6) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and significance in pharmaceutical research.
- Molecular Formula : CHNO
- Molecular Weight : 129.16 g/mol
- Melting Point : 33-35 °C
- Boiling Point : 210-215 °C
- Density : 1.022 g/mL at 25 °C
- Refractive Index : 1.4990
Synthesis
This compound can be synthesized through various methods, with one of the most notable being the reaction between ethyl acetoacetate and ammonium acetate in methanol. The optimal conditions for this reaction have been studied extensively:
Reaction Conditions
Condition | Optimal Value |
---|---|
Reaction Time | 20 hours |
Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate) | 3.0 : 1.0 |
Yield | Up to 92% |
The synthesis process involves the formation of intermediates that subsequently yield this compound, characterized by techniques such as IR, -NMR, and LC-MS spectroscopy .
Pharmacological Significance
This compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly calcium channel blockers such as Nisoladipine, Benidipine, Nicardipine, and Felodipine . These compounds are crucial in treating cardiovascular diseases by inhibiting calcium influx into cells, thus reducing vascular resistance and lowering blood pressure.
The biological activity of this compound is primarily attributed to its ability to modulate calcium channels. By acting on these channels, it influences several physiological processes including muscle contraction and neurotransmitter release, which are vital in cardiovascular function .
Case Studies and Research Findings
Several studies have investigated the effects of this compound on biological systems:
- Calcium Channel Blocker Activity :
- Synthesis and Yield Optimization :
- Toxicological Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 3-aminocrotonate and its derivatives in 1,4-dihydropyridine (DHP) synthesis?
this compound is a key intermediate in the Hantzsch synthesis of 1,4-DHPs, widely used in pharmaceuticals like nitrendipine and amlodipine. A standard method involves cyclocondensation with aldehydes (e.g., 2-chlorobenzaldehyde) and β-ketoesters (e.g., ethyl acetoacetate) in refluxing ethanol or methanol . Ionic liquids like n-butyl pyridinium tetrafluoroborate can enhance reaction efficiency, achieving yields up to 96% . Example reaction conditions:
Components | Solvent | Catalyst/Temperature | Yield | Source |
---|---|---|---|---|
Aldehyde + β-ketoester | Ethanol | Reflux | 70-85% | |
With ionic liquid | Ionic liquid | 80°C | 96% |
Q. What spectroscopic techniques are used to characterize this compound-based compounds?
Structural confirmation relies on 1H/13C NMR (to identify proton environments and carbonyl groups), FT-IR (for NH/CO stretches), and HRMS (for molecular weight validation). Single-crystal XRD is critical for resolving stereochemistry in dihydropyridine derivatives . Safety protocols (e.g., handling corrosive properties noted in ) should accompany experimental workflows.
Q. How does pH and solvent polarity affect the stability of this compound in solution?
The compound’s β-enamino ester structure is sensitive to pH. In acidic conditions, protonation of the amino group disrupts conjugation, while alkaline conditions may hydrolyze the ester moiety. Solvent polarity influences aggregation; for example, in ethanol, it forms non-fluorescent clusters, whereas polar solvents like DMSO stabilize monomeric forms .
Advanced Research Questions
Q. Why do certain β-enamino esters fail to react in thiadiazole synthesis with S₄N₄·SbCl₅?
Evidence shows that this compound (R' = Me, R³ = EtO) forms tar instead of desired 1,2,5-thiadiazoles when reacted with S₄N₄·SbCl₅. This failure stems from steric hindrance from the methyl group and electronic effects of the ethoxy moiety, which destabilize intermediate complexes. In contrast, aryl-substituted β-enamino esters proceed efficiently .
Q. How do interpolymer complexes (IPCs) involving this compound-based polymers respond to external stimuli?
Poly(this compound) (PCEAC) forms IPCs with polyelectrolytes (e.g., PAA, NaPSS), exhibiting reversible swelling-collapsing transitions under pH, temperature, or ionic strength changes. For instance, increasing ionic strength compresses IPC hydrogels by screening electrostatic interactions, reducing swelling degrees by 10–100× .
Q. What role does hydrogen bonding play in the photoluminescence of this compound derivatives?
Mthis compound (MAC) exhibits blue fluorescence due to hydrogen-bond-driven aggregation, which rigidifies its structure and suppresses non-radiative decay. Solvatochromic shifts (e.g., redshift in DMSO) correlate with solvent polarity and hydrogen-bonding capacity .
Q. How can reaction yields be optimized in multicomponent Hantzsch reactions using this compound?
Key factors include:
- Additives : 4 Å molecular sieves improve yields by absorbing water, preventing side reactions .
- Catalysts : Ytterbium triflate accelerates cyclization but may induce undesired eliminations .
- Solvent choice : Refluxing methanol or ethanol balances reactivity and solubility .
Q. Methodological Considerations
Properties
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-34-6, 7318-00-5 | |
Record name | Ethyl 3-aminocrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-aminocrotonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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